Plumbane, diethylhydromethyl-

Description

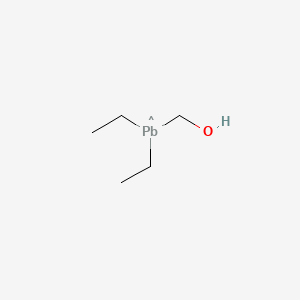

Plumbane, diethylhydromethyl- (CAS 4844-43-3) is an organolead compound with the formula C₅H₁₄Pb, featuring a central lead atom bonded to two ethyl groups (-C₂H₅), one hydromethyl group (-CH₂H), and a hydrogen atom. This tetra-substituted plumbane belongs to a broader class of organometallic compounds where lead is covalently bonded to organic substituents.

Properties

CAS No. |

4844-43-3 |

|---|---|

Molecular Formula |

C5H13OPb |

Molecular Weight |

296 g/mol |

InChI |

InChI=1S/2C2H5.CH3O.Pb/c3*1-2;/h2*1H2,2H3;2H,1H2; |

InChI Key |

STXLWDBJPVNYFK-UHFFFAOYSA-N |

Canonical SMILES |

CC[Pb](CC)CO |

Origin of Product |

United States |

Chemical Reactions Analysis

General Reactivity of Organolead Compounds

Organolead compounds exhibit instability due to the weak Pb–C bond (bond dissociation energy ~50–90 kJ/mol) . Key reaction pathways include:

Hypothetical Reactions for Diethylhydromethylplumbane

Assuming the structure is (C~2~H~5~)(CH~3~)H~2~Pb, its reactivity would align with the following trends:

Decomposition Pathways

-

Homolytic cleavage :

-

Hydrogen elimination :

Observed in plumbane (PbH~4~) derivatives under mild heating .

Halogenation Reactions

Based on dichlorodimethylplumbane (Cl~2~(CH~3~)~2~Pb) :

Expected to proceed rapidly at 25°C with exothermic behavior.

Reductive Elimination

Diethyldimethyllead (C~2~H~5~)~2~(CH~3~)~2~Pb undergoes:

Analogous hydrolysis might occur with diethylhydromethylplumbane, producing ethane, methane, and lead oxides .

Stability Challenges

-

Thermodynamic instability : Pb–H bonds are weaker than Pb–C bonds, favoring decomposition even at −50°C .

-

Air sensitivity : Rapid oxidation reported for tetraethyllead, forming lead dioxide and volatile hydrocarbons .

Synthetic Considerations

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Plumbane, diethylhydromethyl- with structurally analogous organolead compounds, emphasizing molecular features, stability, and substituent effects.

Table 1: Comparative Analysis of Organolead Compounds

*Note: Molecular weight calculated based on formula C₅H₁₄Pb (Pb = 207.2, C = 12.01, H = 1.008).

Key Observations:

Substituent Effects on Stability: Bulkier alkyl groups (e.g., ethyl, methyl) enhance stability by shielding the lead atom from nucleophilic attack. Tetraethyllead (TEL) is notably stable, whereas Plumbane, diethylhydromethyl-’s hydromethyl group may reduce stability due to weaker Pb-C bonding and higher reactivity of the -H substituent . Methyl groups provide better steric protection than hydrogen, as seen in the higher stability of Diethyldimethylplumbane compared to the hydromethyl analog .

Molecular Weight Trends :

- Increasing alkyl chain length correlates with higher molecular weight. Triethylmethylplumbane (337.4 g/mol) is heavier than Diethylhydromethylplumbane (~301.4 g/mol), reflecting substituent size differences .

Toxicity and Reactivity: All organolead compounds are toxic, but smaller substituents (e.g., -H in hydromethyl) may increase volatility and environmental mobility. Tetramethyllead (TML) is highly volatile, whereas Tetraethyllead (TEL) persists longer in ecosystems .

Synthetic Relevance :

- Substituted plumbanes are typically synthesized via transmetallation or alkylation reactions. For example, Diethyldimethylplumbane can be prepared by reacting lead chloride with Grignard reagents (e.g., CH₃MgBr, C₂H₅MgBr) .

Research Findings and Challenges

- Instability of Hydromethyl Derivatives : The presence of a hydromethyl group in Plumbane, diethylhydromethyl- likely contributes to its instability, as Pb-H bonds are prone to homolytic cleavage. This contrasts with Pb-C bonds in fully alkyl-substituted plumbanes, which are more thermally robust .

- Analytical Detection : Plumbane derivatives are challenging to analyze due to low stability. Techniques like hydride generation-ICP-OES (as studied for PbH₄ in ) may require acid optimization to minimize decomposition .

- Environmental Impact: Organolead compounds, including Plumbane, diethylhydromethyl-, are persistent organic pollutants. Their degradation pathways remain understudied compared to organotin or organomercury analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.